(S)-Fenoprofen

NSAID pharmacology cyclooxygenase inhibition chiral drug activity

Procure the pharmacologically active (S)-enantiomer of fenoprofen for precise analytical and pharmacological studies. Unlike the racemic mixture, this isolated enantiomer (CAS 33028-97-6) provides definitive data for enantioselective HPLC method development and validation, exploiting its documented preferential inclusion complex formation with β-cyclodextrin. Its 35-fold greater in vitro COX inhibition potency (over the R-isomer) makes it an essential tool for unambiguous structure-activity relationship investigations within the 2-arylpropionic acid class. This standard is critical for accurate quantification in bioanalytical assays, particularly for PK/PD modeling in disease states like diabetes mellitus, where the active (S)-enantiomer's disposition is uniquely altered. Secure this high-purity reference material to eliminate the confounding variables of racemic mixtures and ensure reproducible, interpretable research outcomes. Request your quote for the precise chiral standard your research demands.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 33028-97-6
Cat. No. B12438741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fenoprofen
CAS33028-97-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1
InChIKeyRDJGLLICXDHJDY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Fenoprofen CAS 33028-97-6: Procurement-Relevant Chiral Identity and Baseline Characterization


(S)-Fenoprofen (CAS 33028-97-6), also designated as S-(+)-Fenoprofen or (2S)-2-(3-phenoxyphenyl)propanoic acid, is the pharmacologically active S-enantiomer of the 2-arylpropionic acid (2-APA) class nonsteroidal anti-inflammatory drug (NSAID) fenoprofen [1]. While fenoprofen is clinically administered as a racemic mixture of R(-) and S(+) enantiomers [1], the S-enantiomer possesses a chiral center at the α-carbon of the propionic acid moiety [2] and demonstrates stereospecific molecular recognition properties, including preferential inclusion complex formation with β-cyclodextrin relative to the R-enantiomer [3].

(S)-Fenoprofen Procurement: Why the Racemate or R-Enantiomer Cannot Substitute in Stereospecific Applications


The racemic mixture of fenoprofen cannot substitute for the isolated (S)-enantiomer in applications requiring defined stereochemistry because the two enantiomers exhibit substantially divergent in vitro pharmacological activity, with the (S)-isomer demonstrating approximately 35-fold greater potency in inhibiting the fatty acid cyclo-oxygenase pathway from human platelets compared to the (R)-isomer [1]. Furthermore, the in vivo disposition of fenoprofen is characterized by unidirectional chiral inversion wherein the (R)-enantiomer undergoes stereoselective enzymatic conversion to the (S)-enantiomer [1], meaning that pharmacokinetic studies using the racemate inherently confound the interpretation of enantiomer-specific parameters. The chiral recognition properties of (S)-fenoprofen also differ measurably from the (R)-enantiomer, as demonstrated by Monte Carlo docking simulations showing preferential interaction energies with β-cyclodextrin that align with experimental chromatographic retention differences [2].

(S)-Fenoprofen CAS 33028-97-6: Comparator-Anchored Quantitative Differentiation Evidence


In Vitro Cyclooxygenase Inhibitory Potency: (S)-Fenoprofen vs (R)-Fenoprofen Direct Comparison

A direct in vitro potency comparison of fenoprofen enantiomers demonstrated that (S)-fenoprofen exhibits approximately 35-fold greater activity than (R)-fenoprofen in inhibiting the fatty acid cyclo-oxygenase pathway [1]. This finding establishes the stereospecific nature of fenoprofen's pharmacological activity, with the (S)-enantiomer serving as the active principle. The study measured inhibition of the cyclo-oxygenase pathway from human platelets as the experimental endpoint [1].

NSAID pharmacology cyclooxygenase inhibition chiral drug activity platelet aggregation

(S)-Fenoprofen Pharmacokinetic Differentiation in Type 2 Diabetes Mellitus vs Healthy Volunteers

In a controlled clinical study comparing patients with type 2 diabetes mellitus (n=7) to healthy volunteers (n=13) following a single 600 mg oral dose of racemic fenoprofen, monocompartmental analysis of (+)-(S)-fenoprofen revealed statistically significant differences in key pharmacokinetic parameters [1]. The area under the curve (AUC) for (+)-(S)-fenoprofen was 153.68 μg·h/mL in type 2 diabetic patients compared to 243.50 μg·h/mL in healthy volunteers (P < 0.05), while oral clearance was 1.95 L/h versus 1.23 L/h respectively [1].

chiral pharmacokinetics diabetes pharmacology NSAID metabolism pharmacodynamics

COX-1 Inhibitory Activity of (S)-Fenoprofen: Type 2 Diabetes vs Healthy Volunteers

The same clinical study evaluating (+)-(S)-fenoprofen in type 2 diabetes mellitus patients versus healthy volunteers also assessed COX-1 inhibitory activity indirectly via thromboxane B2 determination using a sigmoidal inhibitory Emax model [1]. Patients with type 2 diabetes mellitus exhibited a significantly lower IC50 value of 3.29 μg/mL compared to 6.0 μg/mL in healthy volunteers (P < 0.05, Kruskal-Wallis test), along with a reduced γ value of 0.73 versus 2.01 [1].

COX-1 inhibition pharmacodynamics diabetes thromboxane B2

Chiral Inversion Fraction: (R)- to (S)-Fenoprofen Conversion Quantified in Rabbits

In an enantioselective disposition study conducted in nine healthy rabbits, a mean (S.E.M.) of 0.73 (0.07) of (R)-fenoprofen was inverted to (S)-fenoprofen [1]. This fractional inversion value quantifies the extent of unidirectional metabolic conversion from the less active R-enantiomer to the pharmacologically active S-enantiomer in this preclinical model. The study also reported distribution volumes for bound plus unbound (R)-fenoprofen and (S)-fenoprofen of 50.3 (4.5) and 98.5 (5.9) mL/kg, respectively, demonstrating a 96% larger distribution volume for the S-enantiomer [1].

chiral inversion enantioselective disposition 2-arylpropionic acid preclinical pharmacokinetics

Chiral Recognition Differential: (S)-Fenoprofen Preferential β-Cyclodextrin Inclusion Complexation

Monte Carlo docking simulations investigating the chiral recognition of fenoprofen enantiomers by β-cyclodextrin demonstrated that the interaction energies between each enantiomer and β-cyclodextrin were consistent with experimental results showing that the S-isomer interacts preferentially with β-cyclodextrin and is retained longer in a separation process than the R-isomer [1]. The thermodynamic preference of inclusion complex formation of (S)-fenoprofen was attributed to the orientation of the phenyl group attached to the chiral carbon, which provided closer contact and more favorable intermolecular interactions between host and guest molecules [1].

chiral separation molecular recognition cyclodextrin inclusion computational chemistry

Racemic Fenoprofen COX-1 Inhibition: Class-Level Benchmark for (S)-Fenoprofen Activity Interpretation

The Guide to Pharmacology database (IUPHAR/BPS) reports that racemic fenoprofen exhibits a pIC50 of 6.84 (IC50 = 145 nM) against human COX-1 in the DrugMatrix in vitro pharmacology panel, using arachidonic acid as substrate [1]. While this value represents the racemic mixture rather than the isolated (S)-enantiomer, it establishes a class-level benchmark for COX-1 inhibitory potency. Given the established 35-fold greater activity of (S)-fenoprofen relative to (R)-fenoprofen in human platelet cyclo-oxygenase assays [2], the enantiomerically pure (S)-fenoprofen would be expected to exhibit substantially greater COX-1 inhibitory potency than the 145 nM IC50 observed for the racemate.

COX-1 inhibition NSAID pharmacology DrugMatrix in vitro screening

(S)-Fenoprofen CAS 33028-97-6: Evidence-Anchored Research and Industrial Application Scenarios


Chiral Chromatographic Method Development and Validation Reference Standard

(S)-Fenoprofen serves as an essential reference standard for developing and validating enantioselective HPLC methods for fenoprofen and related 2-arylpropionic acid NSAIDs. The preferential inclusion complex formation with β-cyclodextrin, demonstrated by Monte Carlo simulations showing closer molecular contact and more favorable intermolecular interactions for the S-enantiomer [1], correlates with experimental chromatographic retention differences that can be exploited for method optimization. Validated chiral separation protocols for fenoprofen employing NUCLEOCEL Delta S columns with n-heptane/2-propanol/TFA (95:5:0.1) mobile phase at 0.2 mL/min flow rate are available [2], and the enantiomerically pure (S)-fenoprofen is required for accurate determination of retention time, resolution, and enantiomeric purity thresholds. Additionally, the reported 73% fractional inversion of R- to S-fenoprofen in rabbits [3] underscores the necessity of enantioselective analytical methods capable of quantifying both enantiomers independently in pharmacokinetic studies.

Pharmacokinetic-Pharmacodynamic Modeling in Disease-State Populations

The differential pharmacokinetic and pharmacodynamic behavior of (+)-(S)-fenoprofen in type 2 diabetes mellitus patients versus healthy volunteers—specifically, the 37% reduction in AUC (153.68 vs 243.50 μg·h/mL) and the 45% lower COX-1 IC50 (3.29 vs 6.0 μg/mL) [1]—establishes a clear requirement for enantiomerically pure (S)-fenoprofen reference material in population PK/PD modeling studies. Researchers investigating the impact of disease states (diabetes, rheumatoid arthritis [2]) on NSAID disposition and response must employ (S)-fenoprofen as an analytical standard to accurately quantify the active enantiomer and to distinguish between altered chiral inversion efficiency versus altered clearance of the active species. The confounding effect of the R→S inversion pathway, documented to occur at approximately 73% fractional conversion in preclinical models [3], further necessitates the use of defined (S)-fenoprofen standards for calibration curves in enantioselective bioanalytical assays.

In Vitro Cyclooxygenase Selectivity and Inhibition Mechanism Studies

The 35-fold greater in vitro potency of (S)-fenoprofen compared to (R)-fenoprofen in inhibiting the human platelet cyclo-oxygenase pathway [1] positions the isolated (S)-enantiomer as the appropriate tool compound for investigating the stereochemical determinants of COX-1/COX-2 inhibition within the 2-APA class. Researchers comparing the intrinsic activity of fenoprofen to other chiral NSAIDs (e.g., ibuprofen, ketoprofen, flurbiprofen) must use the purified active enantiomer rather than the racemate to avoid the confounding effect of the inactive R-enantiomer, which may exhibit distinct protein binding characteristics [2] and undergoes variable fractional inversion [3]. The class-level COX-1 IC50 of 145 nM for racemic fenoprofen [4] provides a reference benchmark, but only enantiomerically pure (S)-fenoprofen yields interpretable structure-activity relationship data.

Chiral Recognition and Supramolecular Chemistry Studies

The experimentally validated differential interaction of (S)-fenoprofen and (R)-fenoprofen with β-cyclodextrin—demonstrated by Monte Carlo docking simulations showing thermodynamic preference for the S-enantiomer due to favorable phenyl group orientation at the chiral carbon [1]—makes (S)-fenoprofen a valuable model compound for studying chiral recognition mechanisms. Researchers investigating host-guest chemistry, cyclodextrin-based chiral sensors, or enantioselective separation science can employ (S)-fenoprofen as a structurally well-characterized guest molecule whose chiral discrimination properties have been computationally and experimentally validated. The compound's well-defined 2-arylpropionic acid scaffold with a single chiral center at the α-carbon facilitates interpretation of molecular interaction energies and orientation effects in inclusion complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Fenoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.